N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 2-methylpropyl group at position 3, a (4-fluorophenyl)methyl carboxamide at position 7, and a (2-oxo-2-phenylethyl)sulfanyl group at position 2.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3S/c1-18(2)16-32-27(35)23-13-10-21(26(34)30-15-19-8-11-22(29)12-9-19)14-24(23)31-28(32)36-17-25(33)20-6-4-3-5-7-20/h3-14,18H,15-17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBGKKVYNNJFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
The 3,4-dihydroquinazoline scaffold is synthesized from 2-aminobenzamide precursors. As demonstrated by Kumbhar et al., microwave-assisted cyclization of 2-aminobenzylamine with iminoesters yields 2-substituted dihydroquinazolines in 62–92% efficiency (Table 1).
Table 1: Cyclization Conditions for Dihydroquinazoline Formation
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional | Reflux | 12 h | 56–89 |
| Microwave | 150°C | 5 min | 68–92 |
For the target compound, 2-amino-N-(2-methylpropyl)benzamide serves as the precursor. Cyclization with glyoxylic acid derivatives under microwave irradiation (150°C, 5 min) generates the 4-oxo-3,4-dihydroquinazoline intermediate.
Functionalization at Position 3
N-Alkylation with 2-Methylpropyl Groups
Alkylation of the quinazoline’s N3 position employs 2-methylpropyl bromide under basic conditions. As reported by Hwang et al., potassium carbonate in dimethylformamide (DMF) facilitates N-alkylation at 80°C for 6 hours, achieving 75–85% yields. Steric hindrance from the isobutyl group necessitates prolonged reaction times compared to linear alkyl halides.
Key Reaction Parameters :
- Solvent: DMF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 80°C
- Duration: 6–8 h
Thioether Installation at Position 2
Nucleophilic Aromatic Substitution
The 2-sulfanyl group is introduced via displacement of a nitro or halogen substituent. According to Molbank, treatment of 6-nitroquinazolin-4-amine with 4-methoxybenzylthiol in ethanol/water (4:1) at 80°C for 2 hours installs thioethers in >95% yield. Adapting this method, 2-bromo-3,4-dihydroquinazoline reacts with 2-oxo-2-phenylethanethiol under similar conditions.
Optimized Conditions :
- Thiol: 2-Oxo-2-phenylethanethiol (1.2 equiv)
- Solvent: Ethanol/H₂O (4:1)
- Temperature: 80°C
- Catalyst: Fe powder (5 equiv)
Carboxamide Formation at Position 7
Hydrolysis and Coupling
The 7-carboxy group is generated by hydrolyzing methyl esters with aqueous NaOH (2M, 70°C, 3 h). Subsequent coupling with 4-fluorobenzylamine uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding the carboxamide in 82–88% efficiency.
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CONH), 7.89–7.22 (m, 9H, Ar-H), 4.52 (d, J = 6.1 Hz, 2H, CH₂NH), 3.71 (s, 2H, SCH₂).
- HRMS : m/z Calcd for C₂₉H₂₈FN₃O₃S [M+H]⁺: 526.1865; Found: 526.1869.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core cyclization | Microwave | 89 | 98 |
| N-Alkylation | Conventional | 78 | 95 |
| Thioether formation | Fe-mediated | 95 | 99 |
| Carboxamide coupling | EDC/HOBt | 85 | 97 |
Microwave-assisted cyclization reduces reaction time from 12 hours to 5 minutes compared to conventional heating. Iron-catalyzed thioether installation outperforms palladium-based systems in cost and environmental impact.
Challenges and Optimization Strategies
- Regioselectivity in Thioether Formation : Competing reactions at position 6 are mitigated by using bulky directing groups.
- Steric Hindrance During N-Alkylation : Ultrasonic irradiation improves mass transfer for 2-methylpropyl bromide.
- Carboxamide Hydrolysis : Controlled pH (8–9) prevents over-hydrolysis of the ester intermediate.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Chemical Research: Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Comparative Insights
Core Heterocycle Influence: The 3,4-dihydroquinazolin-4-one core in the target compound provides rigidity compared to the more flexible benzoxazin-3-one in Apararenone . This rigidity may enhance target selectivity in biological systems. Triazole derivatives (e.g., [10–15]) exhibit tautomerism, unlike the target compound’s stable sulfanyl group, which could reduce metabolic instability .
Substituent Effects: Fluorophenyl vs. Sulfanyl vs. Sulfonamide: The sulfanyl group in the target compound may engage in hydrophobic interactions, while Apararenone’s sulfonamide enables hydrogen bonding, enhancing solubility .
Spectroscopic Characterization :
- IR spectra of related compounds (e.g., [4–6]) show C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, which would differ in the target compound due to its unique substitution pattern .
Research Findings and Implications
- Electronic Effects : The fluorophenyl group’s electronegativity may enhance the compound’s ability to participate in dipole-dipole interactions, as suggested by isovalency principles in .
- Structural Analogues: Compounds with similar cores but varying substituents (e.g., Apararenone) demonstrate that minor structural changes significantly alter pharmacological profiles, emphasizing the need for targeted synthesis .
- Computational Predictions : DFT studies on analogous azo compounds () highlight the importance of electron distribution in predicting reactivity, which could guide optimization of the target compound .
Biological Activity
N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a fluorinated phenyl group and a sulfanyl moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 517.6 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C29H28FN3O3S |
| Molecular Weight | 517.6 g/mol |
| CAS Number | 1113142-02-1 |
The presence of the fluorine atom is significant as it often enhances the lipophilicity and bioactivity of organic compounds.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antimicrobial properties. The presence of the sulfanyl group may enhance this activity by interacting with bacterial cell membranes or enzymes.
- Anticancer Potential : Quinazoline derivatives have been reported to exhibit anticancer properties through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation. The structure of the compound suggests it may interact with target proteins in cancer pathways.
- Enzyme Inhibition : The compound could potentially inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and diseases.
Case Study 1: Anticancer Activity
A study conducted on similar quinazoline derivatives demonstrated their effectiveness as inhibitors of cancer cell lines. The mechanism involved the disruption of signaling pathways critical for tumor growth, particularly through inhibition of the epidermal growth factor receptor (EGFR) pathway.
Case Study 2: Antimicrobial Screening
In vitro tests showed that related compounds exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli. The sulfanyl group was hypothesized to play a role in enhancing membrane permeability, thereby increasing efficacy against these pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its SAR:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorinated Phenyl Group | Increases lipophilicity and potency |
| Sulfanyl Moiety | Enhances interaction with biological targets |
| Dihydroquinazoline Core | Provides structural stability and bioactivity |
Q & A
Q. What are the standard synthetic routes for this quinazoline derivative?
The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorophenyl acetic acid derivatives with amines or thiol-containing intermediates under controlled conditions. Key steps include the formation of the quinazoline core via cyclization, followed by functionalization of the sulfanyl and carboxamide groups. Catalysts such as zinc chloride (ZnCl₂) may be employed to facilitate specific cyclization steps, while solvents like dimethylformamide (DMF) or dioxane are commonly used. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography. Final characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the positions of substituents on the quinazoline core and verify stereochemistry.
- High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
- TLC for real-time monitoring of reaction progress.
- Infrared (IR) spectroscopy to identify functional groups like carbonyl (C=O) and sulfanyl (S-H) moieties. Purity is further assessed using high-performance liquid chromatography (HPLC) with UV detection .
Advanced Research Questions
Q. How can researchers optimize synthesis yields and purity?
Optimization strategies include:
- Temperature control : Maintaining precise temperatures during cyclization (e.g., 80–100°C) to minimize side reactions.
- Catalyst screening : Testing palladium-based catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while dioxane may stabilize reactive species.
- Step-wise quenching : Isolating intermediates after each step to prevent cross-reactivity. Yield improvements are validated using quantitative NMR or gravimetric analysis .
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions in biological data (e.g., varying IC₅₀ values in anticancer assays) can be addressed by:
- Structural analog comparison : Benchmarking against compounds like N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide, which shares a similar quinazoline backbone but differs in substituent effects .
- Assay standardization : Replicating experiments under consistent conditions (e.g., cell line selection, incubation time).
- Computational docking : Using molecular dynamics simulations to predict target binding affinities and explain variability .
Q. What experimental designs are recommended for studying its mechanism of action?
A multi-modal approach is advised:
- In vitro assays : Use MTT or ATP-based viability assays to quantify cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2).
- Target identification : Perform kinase inhibition profiling or protein-binding studies (e.g., surface plasmon resonance) to identify primary targets.
- Gene expression analysis : RNA sequencing or qPCR to assess downstream effects on apoptosis-related genes (e.g., BAX, BCL-2).
- Metabolic stability : Evaluate hepatic metabolism using microsomal assays to inform pharmacokinetic optimization .
Q. How can computational modeling enhance understanding of its pharmacological properties?
Computational strategies include:
- Molecular docking : Predicting binding modes with targets like EGFR or PARP using software such as AutoDock Vina.
- QSAR modeling : Correlating substituent modifications (e.g., fluorophenyl vs. chlorophenyl groups) with activity trends.
- ADMET prediction : Using tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity risks. These models guide rational design of derivatives with improved efficacy and safety .
Methodological Notes
- Data validation : Always cross-verify synthetic yields and biological data with orthogonal methods (e.g., HPLC for purity, replicate assays for IC₅₀).
- Controlled experiments : Include positive controls (e.g., cisplatin in cytotoxicity assays) and negative controls (solvent-only treatments) to ensure assay reliability .
- Structural analogs : Refer to compounds like N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide for comparative structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
